2',2,2,3'-Tetramethylbutyrophenone

Description

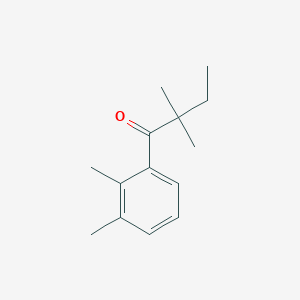

2',2,2,3'-Tetramethylbutyrophenone is a methyl-substituted aromatic ketone with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol. Structurally, it consists of a butyrophenone backbone (a phenyl group attached to a butan-1-one chain) with methyl groups at the 2', 2, 2, and 3' positions.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZUCBFWUHPKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642436 | |

| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-52-1 | |

| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2,2,3’-Tetramethylbutyrophenone typically involves the alkylation of a phenyl ketone with a suitable alkylating agent. One common method is the Friedel-Crafts acylation reaction, where a phenyl ketone reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2’,2,2,3’-Tetramethylbutyrophenone may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems helps in maintaining consistent product quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2’,2,2,3’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methyl groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Produces carboxylic acids or ketone derivatives.

Reduction: Yields alcohols.

Substitution: Results in various substituted phenyl ketones or butanone derivatives.

Scientific Research Applications

2’,2,2,3’-Tetramethylbutyrophenone is utilized in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,2,2,3’-Tetramethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 2',3,3,6'-Tetramethylbutyrophenone

This isomer shares the molecular formula C₁₄H₂₀O but features methyl groups at the 2', 3, 3, and 6' positions. Key differences include:

- This could influence melting points or crystalline packing .

- Reactivity : Electron-donating methyl groups at the 3 and 6 positions may alter the electron density of the aromatic ring, affecting electrophilic substitution reactions.

| Property | 2',2,2,3'-Tetramethylbutyrophenone | 2',3,3,6'-Tetramethylbutyrophenone |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O | C₁₄H₂₀O |

| Molecular Weight (g/mol) | 204.31 | 204.31 |

| Substituent Positions | 2',2,2,3' | 2',3,3,6' |

| Symmetry | Low (ortho/meta substitution) | Higher (para substitution) |

Fluorinated Analog: 2,2,2,3'-Tetrafluoroacetophenone

This compound (CAS 708-64-5) is a fluorinated aromatic ketone with the formula C₈H₄F₄O (MW 192.11 g/mol). Key comparisons include:

- Electron-Withdrawing Effects: Fluorine substituents increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions compared to methyl groups in this compound .

- Applications : Fluorinated ketones are often used in pharmaceuticals or agrochemicals due to their metabolic stability and bioavailability, whereas methylated analogs may serve as flavor enhancers or polymerization inhibitors.

| Property | This compound | 2,2,2,3'-Tetrafluoroacetophenone |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O | C₈H₄F₄O |

| Molecular Weight (g/mol) | 204.31 | 192.11 |

| Substituents | Methyl groups (electron-donating) | Fluorine atoms (electron-withdrawing) |

| Reactivity | Moderate electrophilicity | High electrophilicity |

Bitter Taste Inhibitors in Food Science

For example:

- Steric Masking: Bulky methyl groups in this compound may sterically hinder interactions with bitter taste receptors, similar to how 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid reduces bitterness in sweeteners .

Biological Activity

2',2,2,3'-Tetramethylbutyrophenone (CAS No. 898765-52-1) is a ketone compound that has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.28 g/mol. The compound features a bulky tetramethyl group that influences its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Preliminary assays indicate that it may have cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

The mechanism of action for this compound is not fully elucidated; however, it is suggested that the bulky tetramethyl group enhances its binding affinity to target enzymes or receptors. This interaction may disrupt normal cellular functions, leading to cytotoxic effects.

Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Assays

Cytotoxicity was assessed using the MTT assay on several cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a clinical setting, a formulation containing this compound was used to treat skin infections caused by resistant strains of Staphylococcus aureus. The treatment resulted in a significant reduction in infection severity after one week of application. -

Case Study on Cytotoxic Effects :

A laboratory study investigated the effects of this compound on HeLa cells. Results indicated that exposure to concentrations above 25 µM led to increased apoptosis rates as measured by flow cytometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.